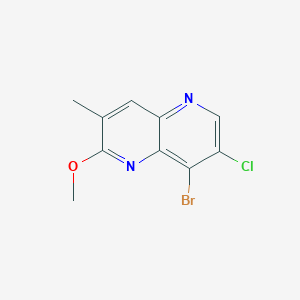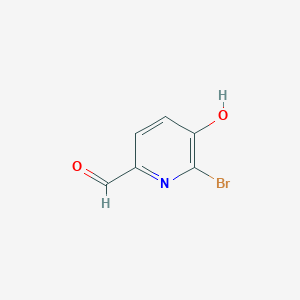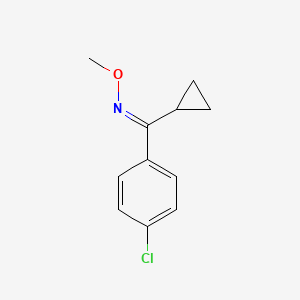
8-Bromo-7-chloro-2-methoxy-3-methyl-1,5-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-7-chloro-2-methoxy-3-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on a 1,5-naphthyridine core. Naphthyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-chloro-2-methoxy-3-methyl-1,5-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 2-methoxy-3-methyl-1,5-naphthyridine.
Halogenation: The introduction of bromine and chlorine atoms can be achieved through selective halogenation reactions. For instance, bromination can be performed using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
化学反应分析
Types of Reactions
8-Bromo-7-chloro-2-methoxy-3-methyl-1,5-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: Both the bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the naphthyridine core or the substituents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
8-Bromo-7-chloro-2-methoxy-3-methyl-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Chemical Biology: Used as a probe to study biological pathways and enzyme functions.
Material Science: Investigated for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 8-Bromo-7-chloro-2-methoxy-3-methyl-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit DNA gyrase in bacteria, leading to antibacterial activity, or interact with kinases in cancer cells, affecting cell proliferation.
相似化合物的比较
Similar Compounds
- 7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine
- 8-Chloro-7-methoxy-2-methyl-1,5-naphthyridine
- 8-Bromo-7-chloro-2-methyl-1,5-naphthyridine
Uniqueness
8-Bromo-7-chloro-2-methoxy-3-methyl-1,5-naphthyridine is unique due to the specific combination of substituents, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
8-bromo-7-chloro-2-methoxy-3-methyl-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O/c1-5-3-7-9(14-10(5)15-2)8(11)6(12)4-13-7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFYVHOMBLLDDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=C2N=C1OC)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B8131813.png)
![(R)-Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-C]pyridin-6(7H)-YL)acetate sulfate](/img/structure/B8131829.png)

![7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B8131835.png)

![Copper,bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-KO]methanesulfonamidato-KO]-](/img/structure/B8131843.png)
![tert-Butyl (6-bromobenzo[d]thiazol-2-yl)(tert-butoxycarbonyl)carbamate](/img/structure/B8131851.png)


![tert-butyl (2S)-2-[(2,2,2-trifluoroacetamido)methyl]pyrrolidine-1-carboxylate](/img/structure/B8131866.png)
![8-Chloroimidazo[1,2-a]pyridin-6-amine](/img/structure/B8131873.png)


